molecular formula C9H14ClF2NO B1481002 2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one CAS No. 2091098-19-8

2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1481002
CAS RN: 2091098-19-8
M. Wt: 225.66 g/mol
InChI Key: MXEBJNDUJMBFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is a chemical compound that is used in scientific research. It is available for purchase for pharmaceutical testing .

Scientific Research Applications

Scientific Research Applications of Organic Compounds Similar in Structure or Function

While the direct applications of "2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one" in scientific research are not specified in the literature, there are various studies on compounds with structural similarities or related functional groups that offer insight into potential research directions:

  • Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes A Re-evaluation of P450 Isoform Selectivity

    explores potent and selective chemical inhibitors as a method for phenotyping Cytochrome P450 (CYP) isoforms, crucial for predicting drug-drug interactions (Khojasteh et al., 2011). This study provides a foundation for understanding the interaction of chemical compounds with liver enzymes, potentially applicable to compounds like "2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one" for assessing their metabolic pathways and toxicity profiles. Read more.

  • Recent Advances in Dopamine D2 Receptor Ligands in the Treatment of Neuropsychiatric Disorders discusses the role of D2 receptor modulators in treating disorders like schizophrenia and Parkinson's disease, highlighting the importance of structural components for receptor affinity (Jůza et al., 2022). Research into compounds targeting neurotransmitter systems, akin to the functional groups in "2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one," could provide insights into novel therapeutic agents. Read more.

properties

IUPAC Name

2-chloro-1-[3-(1,1-difluoroethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO/c1-9(11,12)7-3-2-4-13(6-7)8(14)5-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEBJNDUJMBFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)CCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.